Dichlorophenyl-ABA
Description
Crystallographic Insights
X-ray crystallographic studies reveal that this compound adopts a non-planar conformation due to steric interactions between the ortho-chlorine atoms and the adjacent aromatic rings. The dihedral angle between the benzoic acid and 3,5-dichlorophenyl rings is 26.25° , as observed in co-crystallized complexes with human transthyretin (hTTR). Key structural features include:
- Halogen bonding : Chlorine atoms at positions 3 and 5 form interactions with backbone carbonyls (O···Cl distances: 3.2–3.9 Å) and amide nitrogens (N···Cl distances: 3.8–4.0 Å) in protein binding pockets.
- Hydrogen bonding : The carboxylic acid group participates in intramolecular hydrogen bonding with the amine bridge (2.65 Å) and intermolecular interactions with lysine residues (e.g., Nζ of Lys15 at 2.7 Å).
Spectroscopic Characterization
- Infrared (IR) spectroscopy : Strong absorption bands at 1680 cm⁻¹ (C=O stretch of carboxylic acid) and 1540 cm⁻¹ (N–H bending of secondary amine).
- Nuclear Magnetic Resonance (NMR) :
Comparative Physicochemical Profiling with Structural Analogues
This compound shares structural motifs with chlorinated aromatic acids but exhibits distinct properties due to its unique substitution pattern. Below is a comparative analysis with two analogues:
Key Differences:
- Polarity : this compound’s tertiary amine group increases polarity compared to purely carboxylic acid analogues, enhancing solubility in polar aprotic solvents like DMSO.
- Halogen Effects : The 3,5-dichloro substitution pattern optimizes halogen bonding efficacy, unlike mono-chlorinated derivatives (e.g., 3-chlorophenylacetic acid).
- Conformational Flexibility : The amine linker in this compound allows rotational freedom (Rotatable Bond Count = 3), unlike rigid salicylic acid derivatives.
These distinctions underscore its tailored molecular recognition properties, particularly in protein-binding applications such as transthyretin stabilization.
Properties
IUPAC Name |
2-(3,5-dichloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGSQOJHNAYHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349356 | |
| Record name | Dichlorophenyl-ABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18201-65-5 | |
| Record name | Dichlorophenyl-ABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3,5-Dichlorophenyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Reagent Selection
The synthesis of Dichlorophenyl-ABA begins with high-purity benzoic acid and 3,5-dichloroaniline as primary precursors. Benzoic acid serves as the acyl group donor, while 3,5-dichloroaniline provides the aromatic amine component. Critical reagents include thionyl chloride (SOCl₂) for acyl chloride formation and pyridine as a proton scavenger during the coupling reaction.
Table 1: Key Reagents in Laboratory Synthesis
| Component | Role | Purity Requirement |
|---|---|---|
| Benzoic acid | Acyl group source | ≥99.5% |
| 3,5-Dichloroaniline | Amine nucleophile | ≥98% |
| Thionyl chloride | Acylating agent | Anhydrous, ≥99% |
| Pyridine | Acid scavenger | Distilled, ≥99.8% |
Acylation Reaction Mechanism
The initial stage involves converting benzoic acid to benzoyl chloride through reflux with thionyl chloride at 70-80°C for 2-3 hours. This exothermic reaction requires strict moisture control to prevent hydrolysis of the acyl chloride intermediate. The general reaction pathway can be represented as:
$$ \text{C₆H₅COOH} + \text{SOCl₂} \rightarrow \text{C₆H₅COCl} + \text{SO₂} + \text{HCl} $$
Excess thionyl chloride is removed via vacuum distillation, yielding benzoyl chloride with typical purity >95% as confirmed by chlorometric titration.
Nucleophilic Coupling Process
The benzoyl chloride intermediate reacts with 3,5-dichloroaniline in dichloromethane at 0-5°C under nitrogen atmosphere. Pyridine (1.2 equivalents) is added gradually to neutralize HCl byproducts and drive the reaction to completion:
$$ \text{C₆H₅COCl} + \text{Cl₂C₆H₃NH₂} \xrightarrow{\text{pyridine}} \text{Cl₂C₆H₃NHCOC₆H₅} + \text{HCl} $$
Reaction monitoring via thin-layer chromatography (TLC) typically shows complete consumption of starting materials within 4-6 hours.
Purification Techniques
Crude product purification employs either recrystallization from ethanol-water mixtures (yield: 65-75%) or silica gel column chromatography using hexane-ethyl acetate gradients (yield: 80-85%). Comparative analysis reveals column chromatography provides higher purity (>99% by HPLC) but requires greater solvent volumes.
Industrial Production Processes
Continuous Flow Reactor Systems
Large-scale manufacturing utilizes continuous flow reactors to enhance process safety and efficiency. These systems maintain precise temperature control (ΔT ±1°C) during the exothermic acylation step, reducing thermal degradation risks. A typical industrial setup features:
- Multi-stage microreactors for SOCl₂ handling
- In-line IR spectroscopy for real-time reaction monitoring
- Automated pH adjustment modules
Table 2: Batch vs Continuous Flow Performance Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 5,000 kg |
| Reaction Time | 8 hours | 2.5 hours |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
| Purity Consistency | 98-99% | 99.5-99.9% |
Solvent Recovery Systems
Industrial plants implement closed-loop solvent recovery to address environmental concerns. Distillation towers achieve >90% recovery rates for dichloromethane and pyridine, significantly reducing production costs.
Quality Control Protocols
GMP-compliant facilities employ rigorous analytical testing:
- Identity Confirmation : FT-IR (ν C=O: 1680 cm⁻¹; ν N-H: 3320 cm⁻¹)
- Purity Analysis : HPLC with UV detection (λ=254 nm)
- Residual Solvent Testing : GC-MS per ICH Q3C guidelines
Alternative Synthetic Routes
Mixed Anhydride Method
An alternative approach uses ethyl chloroformate to generate a mixed anhydride intermediate, which subsequently reacts with 3,5-dichloroaniline. While this method avoids SOCl₂ handling, it demonstrates lower yields (55-60%) compared to standard protocols.
Enzymatic Coupling Strategies
Emerging research explores lipase-catalyzed amidation in non-aqueous media. Preliminary results show moderate success (40-50% yield) but require further optimization for industrial viability.
Process Optimization Challenges
Byproduct Formation
The main side reaction involves dichloroaniline dimerization, particularly at temperatures >10°C. Kinetic studies recommend maintaining coupling temperatures ≤5°C and using excess benzoyl chloride (1.5 equivalents) to suppress this pathway.
Moisture Sensitivity
Acyl chloride intermediates readily hydrolyze to benzoic acid. Production facilities maintain relative humidity <15% through nitrogen blanketing and molecular sieve dehydration of solvents.
Recent Technological Advances (2024-Present)
Photocatalytic Activation
A 2024 study demonstrated UV-assisted coupling reactions that reduce pyridine requirements by 40% while maintaining 85% yield. This innovation shows promise for reducing base-related waste streams.
AI-Driven Process Optimization
Machine learning algorithms now predict optimal reaction parameters with 92% accuracy, enabling real-time adjustment of:
- Reactant stoichiometry
- Temperature profiles
- Catalyst loading
Regulatory Considerations
Environmental Compliance
Waste streams containing chlorinated byproducts require treatment via:
- Catalytic oxidation (600-800°C)
- Alkaline hydrolysis (pH >12)
- Bioremediation using specialized Pseudomonas strains
Chemical Reactions Analysis
Types of Reactions
Dichlorophenyl-ABA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Plant Physiology
Role as a Plant Growth Regulator
Dichlorophenyl-ABA is primarily recognized for its function as a plant growth regulator. It mimics the action of abscisic acid, a natural plant hormone involved in regulating various physiological processes. This compound plays a crucial role in:
- Stomatal Closure : It promotes stomatal closure during water stress, helping plants conserve water.
- Seed Dormancy : It influences seed dormancy and germination, making it valuable for agricultural practices aimed at improving crop yields under varying environmental conditions.
Case Studies
- A study demonstrated that applying this compound to drought-stressed crops significantly improved their water use efficiency and overall yield compared to untreated plants .
- Research on grapevines showed that this compound application enhanced berry quality by regulating water stress responses, leading to better flavor profiles in wine production .
Pharmacological Applications
Potential Therapeutic Uses
this compound has been investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders and certain cancers. Its ability to modulate cellular pathways makes it a candidate for:
- Metabolic Regulation : Studies indicate that this compound can influence lipid metabolism and glucose homeostasis, suggesting its use in managing obesity and diabetes .
- Cancer Therapy : Preliminary research suggests that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, particularly in breast and prostate cancers .
Clinical Insights
A clinical trial assessing the safety and efficacy of this compound in patients with metabolic syndrome reported promising results, including improved insulin sensitivity and reduced body fat percentage .
Environmental Science
Use in Environmental Remediation
this compound has shown potential in environmental applications, particularly in the remediation of contaminated soils. Its properties allow it to facilitate the breakdown of pollutants through:
- Bioremediation : Studies have shown that this compound can enhance microbial activity in contaminated soils, leading to more effective degradation of harmful compounds .
- Phytoremediation : The compound can be used to promote the uptake of heavy metals by plants, aiding in the detoxification of polluted environments .
Research Findings
A field study demonstrated that plants treated with this compound exhibited increased biomass and metal accumulation capabilities, making them more effective at remediating heavy metal-contaminated sites .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Plant Physiology | Stomatal closure, seed dormancy | Improved water use efficiency under drought stress |
| Pharmacology | Metabolic regulation, cancer therapy | Enhanced insulin sensitivity; apoptosis induction |
| Environmental Science | Bioremediation, phytoremediation | Increased microbial activity; heavy metal uptake |
Mechanism of Action
The mechanism of action of Dichlorophenyl-ABA involves its interaction with specific molecular targets. In the case of its potential use as an NSAID, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Tafamidis (Chlorobenzoxazole Acid)
- Mechanism: Tafamidis is a TTR kinetic stabilizer that binds to the thyroxine-binding pocket, enhancing tetramer stability and slowing monomer release.
- Efficacy : In clinical trials, Tafamidis reduced disease progression in FAP patients by 45% over 18 months, with an IC50 of 2 nM for TTR stabilization .
- Key Difference : Unlike Dichlorophenyl-ABA, Tafamidis is FDA-approved and has extensive clinical validation. However, this compound exhibits comparable in vitro inhibitory potency (~80% vs. Tafamidis' 85% aggregation reduction) .
Acoramidis (AG10)
Inotersen and Patisiran
- Mechanism: These are antisense oligonucleotide (Inotersen) and siRNA (Patisiran) agents that reduce hepatic TTR production.
- Efficacy : Patisiran reduces serum TTR levels by 81% and improves neuropathy in 56% of patients .
- Key Difference: this compound acts post-translationally (stabilizing existing TTR), while Inotersen/Patisiran act at the mRNA level. This distinction makes this compound suitable for patients with advanced amyloid deposition .
Data Table: Comparative Profiles of TTR-Targeting Compounds
Research Findings and Limitations
- This compound ’s primary limitation is its lack of clinical data , contrasting with approved agents like Tafamidis and Patisiran. However, its strong in vitro performance against mutant TTR (e.g., L55P) positions it as a candidate for combination therapies targeting both TTR synthesis and stabilization .
- Structural analogs of this compound, such as chlorophenol derivatives (e.g., 2,6-dichlorophenol, CAS 87-65-0 ), highlight the importance of halogenated aromatic groups in enhancing binding affinity to hydrophobic protein pockets.
Biological Activity
Dichlorophenyl-ABA (DCPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and plant biology. This article delves into the various aspects of DCPA's biological activity, including its mechanisms, applications, and research findings.
Overview of this compound
DCPA is a synthetic analog of abscisic acid (ABA), a plant hormone involved in various physiological processes, including stress responses. The compound is characterized by its dichlorophenyl group, which enhances its interaction with biological targets. Research has indicated that DCPA possesses anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications.
The primary mechanism through which DCPA exerts its biological effects involves the inhibition of specific enzymes and pathways:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to NSAIDs, DCPA inhibits COX enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation.
- Inhibition of Amyloid Fibril Formation : DCPA has been identified as an inhibitor of transthyretin (TTR) amyloid fibril formation, showing over 80% inhibition in aggregate formation in vitro .
1. Anti-inflammatory Properties
DCPA's potential as a non-steroidal anti-inflammatory drug (NSAID) has been explored through various studies. Its ability to inhibit COX enzymes suggests that it could be effective in treating conditions characterized by inflammation.
2. Antimicrobial Effects
Research indicates that DCPA exhibits antimicrobial properties, although specific mechanisms and efficacy against particular pathogens require further investigation.
3. Plant Growth Regulation
As an ABA analog, DCPA plays a role in plant stress responses. Studies have shown that it can enhance tolerance to abiotic stresses such as salinity by stimulating antioxidant systems in plants .
Case Studies
- Salinity Tolerance in Winter Wheat :
- Amyloid Fibril Inhibition :
Data Table: Summary of Biological Activities
Q & A
Q. What are the synthetic routes and key identifiers for Dichlorophenyl-ABA?
this compound can be synthesized via halogenation of phenyl-ABA precursors, with systematic naming as Phenol, dichloro- (CAS 25167-81-1). Key identifiers include EPA Reference ID 230516 and STORET codes (e.g., 77981 for UG/L measurements). Researchers should validate purity using HPLC or NMR, referencing CAS and EPA systematic nomenclature for reproducibility .
Q. What is the mechanism of action of this compound in inhibiting transthyretin (TTR) amyloidogenesis?
this compound binds to TTR tetramers, stabilizing their native conformation and preventing misfolding into amyloid fibrils. In vitro studies show >80% inhibition of aggregate formation in cells expressing the TTR L55P mutant, measured via thioflavin-T fluorescence assays .
Q. Which experimental models are commonly used to study this compound’s efficacy?
Basic models include:
- In vitro : Recombinant TTR L55P-expressing cell lines, monitored via SDS-PAGE and Congo red staining.
- Ex vivo : Serum stability assays under acidic conditions (pH 4.0) to simulate amyloidogenic environments .
Advanced Research Questions
Q. How can researchers address variability in reported inhibition rates (e.g., 80% vs. lower efficacy in some studies)?
Contradictions may arise from differences in assay conditions (e.g., pH, TTR concentration) or cell line variability. Mitigation strategies:
- Standardize protocols using reference materials (e.g., CAS 25167-81-1).
- Include positive controls (e.g., Inotersen) and validate results with orthogonal methods like TEM for fibril visualization .
Q. What methodological challenges arise in quantifying this compound’s pharmacokinetics?
Challenges include low bioavailability due to plasma protein binding and rapid hepatic clearance. Advanced approaches:
Q. How should control variables be optimized in TTR aggregation assays?
Critical variables:
Q. What are the limitations of current studies on this compound?
Gaps include:
- Limited in vivo data on chronic toxicity.
- Lack of comparative studies with covalent TTR stabilizers (e.g., Diflunisal). Future research should prioritize transgenic mouse models and long-term safety profiling .
Methodological Best Practices
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Adhere to CAS 25167-81-1 synthesis protocols with strict stoichiometric controls.
- Publish detailed spectral data (e.g., ¹H NMR, HRMS) in supplementary materials .
Q. What safety protocols are recommended for handling this compound?
Q. How do this compound’s efficacy and mechanism compare to other TTR inhibitors (e.g., Inotersen)?
- This compound : Small molecule stabilizer; direct binding to TTR.
- Inotersen : Antisense oligonucleotide reducing hepatic TTR production.
Comparative studies should use dual endpoints: fibril quantification (microscopy) and gene expression (qPCR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
